Clevidipine - 166432-28-6

Clevidipine

Catalog Number: EVT-1485382
CAS Number: 166432-28-6
Molecular Formula: C21H23Cl2NO6
Molecular Weight: 456.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clevidipine is a dihydropyridine.
Clevidipine is a dihydropyridine L-type calcium channel blocker that is selective for vascular smooth muscle and is indicated for blood pressure reduction when oral therapy is not an option.
Clevidipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of clevidipine is as a Calcium Channel Antagonist.
Source and Classification

Clevidipine is classified as a dihydropyridine calcium channel blocker. It is derived from the compound 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid. Its development was aimed at providing an effective treatment option for patients with severe hypertension who require rapid blood pressure control.

Synthesis Analysis

Methods and Technical Details

The synthesis of clevidipine involves several key steps, primarily focusing on the formation of its active ingredient from intermediate compounds. A commonly utilized method includes:

  1. Formation of Key Intermediate: The synthesis begins with the preparation of 1,4-dihydro-2,6-dimethyl-4-(2',3'-dichlorophenyl)-5-methoxycarbonyl-3-pyridinecarboxylic acid through various chemical reactions involving starting materials such as dichlorobenzaldehyde and methyl acetoacetate.
  2. Esterification Reaction: This intermediate is then reacted with chloromethyl butyrate in the presence of a base (such as sodium bicarbonate) to produce clevidipine butyrate. The reaction typically occurs in a suitable organic solvent like dimethylformamide or dimethyl sulfoxide at controlled temperatures to ensure high purity yields (greater than 99%) .
  3. Purification: The crude product undergoes purification via crystallization techniques using anti-solvents to isolate clevidipine in its pure form.
Molecular Structure Analysis

Structure and Data

Clevidipine has a complex molecular structure characterized by its dihydropyridine core. The molecular formula is C22_{22}H28_{28}Cl2_{2}N2_{2}O4_{4}, with a molecular weight of approximately 445.38 g/mol. Key structural features include:

  • Two chlorine atoms attached to the aromatic ring.
  • A methoxycarbonyl group contributing to its lipophilicity.
  • A butyrate moiety that enhances its pharmacological properties.

The three-dimensional conformation of clevidipine allows it to effectively bind to calcium channels, inhibiting calcium influx into vascular smooth muscle cells.

Chemical Reactions Analysis

Reactions and Technical Details

Clevidipine undergoes various chemical reactions during its synthesis and metabolism:

  1. Esterification: The primary reaction involves the esterification of the key intermediate with chloromethyl butyrate, facilitated by the presence of a base .
  2. Hydrolysis: In vivo, clevidipine is rapidly hydrolyzed by esterases to produce inactive metabolites, which contributes to its short duration of action .
  3. Degradation Products: Under stress conditions, clevidipine can degrade into several impurities, which can be analyzed using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Mechanism of Action

Process and Data

Clevidipine exerts its antihypertensive effects by selectively blocking L-type calcium channels in vascular smooth muscle cells. This blockade prevents calcium from entering cells, leading to:

  • Vasodilation: The relaxation of smooth muscle results in decreased vascular resistance and lower blood pressure.
  • Rapid Onset and Offset: Due to its unique structure and rapid metabolism, clevidipine provides quick control over blood pressure without prolonged effects, making it ideal for acute management scenarios.

Clinical studies have demonstrated that clevidipine effectively lowers blood pressure within minutes of administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clevidipine exhibits several notable physical and chemical properties:

  • Appearance: Clevidipine is typically presented as a clear, yellowish solution for intravenous administration.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water due to its lipophilic nature.
  • Stability: The compound is sensitive to light and should be stored in opaque containers to prevent degradation.

Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor its stability and quantify concentrations in biological samples .

Applications

Scientific Uses

Clevidipine is primarily utilized in clinical settings for:

  • Management of Hypertension: It is indicated for the treatment of severe hypertension, especially during surgical procedures where rapid blood pressure control is essential.
  • Research Applications: Studies involving clevidipine contribute to understanding calcium channel modulation and developing new antihypertensive therapies.
Introduction to Clevidipine in Contemporary Pharmacotherapy

Historical Development and FDA Approval of Clevidipine

Clevidipine's development pathway culminated in FDA approval on August 1, 2008, under the brand name Cleviprex® (clevidipine butyrate) injectable emulsion. The Medicines Company spearheaded this development, positioning clevidipine as the first intravenous antihypertensive introduced to the U.S. market in over a decade [1] [9]. The approval was grounded in six Phase III clinical trials involving 1,406 medical and surgical patients, all of which met their primary efficacy endpoints [9]. This robust clinical program demonstrated clevidipine's ability to provide rapid and precise blood pressure control across diverse clinical environments, including emergency departments, operating rooms, and intensive care units [9] [10].

The drug's approval marked a therapeutic milestone as the first third-generation intravenous dihydropyridine calcium channel blocker sanctioned by the FDA in two decades [2] [7]. This designation reflects its innovative pharmacokinetic profile and delivery system. The development program specifically targeted clinical scenarios where oral therapy was not feasible—perioperative settings, acute neurological injuries, and critical care hypertension—addressing a significant unmet need in acute cardiovascular care [1] [5]. The approval package included detailed pharmacokinetic and pharmacodynamic data establishing clevidipine's rapid onset (2-4 minutes) and ultra-short half-life (approximately 1 minute), properties that facilitate tight hemodynamic control [3] [4].

Table: Key Milestones in Clevidipine Development and Approval

YearDevelopment MilestoneSignificance
1997Initial synthesisNovel dihydropyridine structure with ester hydrolysis pathway
Pre-2008Phase III clinical trialsSix trials demonstrating efficacy in 1,406 patients
August 1, 2008FDA approvalFirst IV antihypertensive approved in over a decade
2008Commercial launch (Cleviprex®)Availability for perioperative and critical care settings
Post-2008Guideline incorporationInclusion in AHA/ASA neurovascular management protocols

Classification Within the Dihydropyridine Calcium Channel Blocker Family

Clevidipine belongs to the dihydropyridine subclass of calcium channel blockers (CCBs), characterized by their selective action on vascular smooth muscle L-type calcium channels. Structurally, it is a mixture of two enantiomers: S-clevidipine and R-clevidipine [5]. This molecular configuration confers high vascular selectivity with minimal cardiodepressant effects, distinguishing it from non-dihydropyridine CCBs like verapamil (phenylalkylamine class) and diltiazem (benzothiazepine class), which exert significant effects on cardiac conduction and contractility [5] [7].

The compound's chemical designation is methyl 5-{[(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate (Chemical Formula: C₂₁H₂₃Cl₂NO₆) [4]. This structure incorporates an ester group that enables rapid hydrolysis by blood and tissue esterases, a defining characteristic that underpins clevidipine's ultra-short duration of action [4] [6]. The incorporation of this ester moiety represents a significant pharmacologic innovation compared to earlier dihydropyridines like nicardipine or nifedipine, which rely on hepatic metabolism and consequently exhibit longer half-lives [5] [7].

Clevidipine's mechanism centers on voltage-dependent inhibition of L-type calcium channels in arteriolar smooth muscle. This selective blockade prevents transmembrane calcium influx, inhibiting phosphodiesterase-mediated contractility without affecting venous capacitance vessels or myocardial function [5] [7]. The molecular selectivity translates to clinically meaningful effects: reduced systemic vascular resistance without compromised cardiac output or increased intracranial pressure—a critical consideration in neurovascular emergencies [2] [5]. Unlike sodium nitroprusside or nitroglycerin, clevidipine exerts negligible effects on preload and does not cause cyanide accumulation or tachyphylaxis, common limitations with older vasodilators [6] [7].

Table: Pharmacologic Differentiation of Intravenous Dihydropyridine CCBs

PropertyClevidipineNicardipineClevidipine's Clinical Advantage
Metabolic PathwayEsterases (blood/tissue)Hepatic CYP450Functionally independent of liver/kidney function
Half-life~1 minute40-60 minutesPrecise titration, rapid offset
Protein Binding>99.5%~95%Reduced drug interactions
EliminationUrinary (63-74%), fecal (7-22%)Primarily renalSafety in hepatic impairment
Onset of Action2-4 minutes5-15 minutesFaster blood pressure control

Role in Modern Hypertension Management Paradigms

Clevidipine has established a significant role in contemporary acute hypertension protocols through demonstrated efficacy in diverse clinical contexts. Its therapeutic value is particularly evident in three domains: perioperative hemodynamic control, neurovascular emergencies, and management of acute severe hypertension with end-organ complications.

In cardiac surgery, clevidipine outperforms traditional antihypertensives in achieving precise blood pressure targets. The ESCAPE-1 trial demonstrated superior blood pressure reduction compared to placebo in preoperative cardiac surgery patients, with 91.5% of clevidipine-treated patients achieving target systolic blood pressure versus 17.3% in the placebo group [10]. The subsequent ESCAPE-2 trial confirmed these findings postoperatively, establishing clevidipine's efficacy in the volatile hemodynamic period following cardiopulmonary bypass [3] [10]. The landmark ECLIPSE trials provided comparative effectiveness data across 1,526 cardiac surgery patients, revealing equivalent blood pressure control but significantly reduced mortality at 30 days (1.7% vs. 4.7%) and decreased renal dysfunction with clevidipine compared to nitroglycerin, sodium nitroprusside, and nicardipine [6] [10]. These outcomes stem from clevidipine's arterial selectivity and neutral effects on cardiac filling pressures—properties that prevent the myocardial oxygen supply-demand mismatch observed with non-selective vasodilators [5] [7].

The neurovascular arena represents another evidence-backed application. The ACCELERATE trial demonstrated clevidipine's safety and efficacy in acute intracerebral hemorrhage, achieving sustained blood pressure control without exacerbating neurologic injury [10]. This neuro-compatibility—attributed to minimal effect on cerebral autoregulation—led to its inclusion in American Heart Association/American Stroke Association (AHA/ASA) guidelines for managing hypertension in neurovascular emergencies [10]. Unlike nitroprusside, which elevates intracranial pressure, or labetalol, which may cause unpredictable hypotension, clevidipine provides predictable cerebrovascular control critical for preventing hematoma expansion [2] [5].

Beyond these specialized settings, clevidipine addresses broader challenges in acute hypertension management. Its metabolism independent of renal or hepatic function offers a therapeutic advantage in multi-organ dysfunction [4] [6]. The low-volume emulsion formulation (0.5 mg/mL) minimizes fluid administration—a crucial consideration in heart failure or renal impairment where fluid overload exacerbates morbidity [6] [10]. Furthermore, non-weight-based dosing simplifies administration during time-sensitive emergencies, though this advantage remains balanced against cost considerations in resource-constrained environments [4] [10].

Table: Clinical Applications and Outcome Evidence for Clevidipine

Clinical SettingKey TrialsDocumented Advantages
Cardiac SurgeryESCAPE-1, ESCAPE-2, ECLIPSE30-day mortality reduction (1.7% vs 4.7%) vs comparators; Reduced acute kidney injury
Acute Neurological InjuryACCELERATEGuideline-recommended for ICH; Sustained BP control without autoregulation disruption
Acute Aortic SyndromesComparative cohort studiesRapid SBP reduction (<20 minutes); Attenuated reflex tachycardia vs nitroprusside
Renal ImpairmentPK/PD substudiesNo dose adjustment required; No active metabolites accumulating in renal failure
PheochromocytomaCase seriesEffective catecholamine surge control; Minimal direct cardiac effects

Clevidipine's integration into modern algorithms reflects an evolution toward organ-protective antihypertensive strategies. Its niche lies in scenarios demanding millimeter-of-mercury precision—aortic dissection protocols targeting SBP <120 mmHg within 20 minutes, or neurosurgical procedures requiring strict cerebral perfusion pressure maintenance [5] [6]. Future applications may expand to pediatric populations, though clinical trial data remain limited in this demographic [2]. Ongoing research continues to define clevidipine's role in diverse ethnic populations and its cost-effectiveness relative to established alternatives [7] [8].

Properties

CAS Number

166432-28-6

Product Name

Clevidipine

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N

SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.